1-Amino-3-phenylpropan-2-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Amino-3-phenylpropan-2-one hydrochloride involves specific chemical processes, such as the reaction of phenylpropanoids with amino acids, leading to the formation of unique compounds. Notably, the compound's synthesis can involve the aminomethylation of 1-(4-methylphenyl)-2-phenylethan-1-one with paraformaldehyde and morpholine in ethanol, further processed through nucleophilic addition of Grignard reagents to yield the corresponding hydrochlorides (Isakhanyan et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of 1-Amino-3-phenylpropan-2-one hydrochloride reveals its complex interaction with other substances and its configuration. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and X-ray crystallography, provides insights into its racemic mixtures and confirms the structural integrity of the compound, as illustrated in studies of cathinone derivatives (Kuś et al., 2016).
Chemical Reactions and Properties
1-Amino-3-phenylpropan-2-one hydrochloride participates in various chemical reactions, showing a range of properties, such as immunosuppressive activity when phenyl rings are introduced into the alkyl chain, highlighting its potential in medical research beyond its basic chemical properties (Kiuchi et al., 2000).
Scientific Research Applications
Uterine Relaxant Activity : Novel racemic derivatives of 1-Amino-3-phenylpropan-2-one hydrochloride show potent uterine relaxant activity, potentially delaying labor onset in pregnant rats (Viswanathan & Chaudhari, 2006).
Antioxidant and Cell Membrane Stabilization : Certain hydrochlorides derived from 1-Amino-3-phenylpropan-2-one exhibit weak antioxidant properties but can stabilize cell membranes due to their interaction with membrane components (Malakyan et al., 2010) and (Malakyan et al., 2011).
Antibacterial Activity : Derivatives of 1-Amino-3-phenylpropan-2-one hydrochloride demonstrate moderate antibacterial activity and high antioxidant properties (Gasparyan et al., 2011).
Immunosuppressive Drug Potential : 2-Substituted 2-aminopropane-1,3-diols, closely related to 1-Amino-3-phenylpropan-2-one, show potential as immunosuppressive drugs for organ transplantation (Kiuchi et al., 2000).
Antitumor Activity : Certain hydrochlorides of 1-Amino-3-phenylpropan-2-one derivatives demonstrate in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan et al., 2016).
Environmental Analysis : A method for detecting 1-aminopropan-2-one, a related compound, in water samples has been developed, which could have applications in environmental analysis (Dawit et al., 2001).
Neuroprotective Effects : Novel phenylpropanoid-amino acid adducts found in Ligusticum chuanxiong rhizome, related to 1-Amino-3-phenylpropan-2-one, may have neuroprotective effects (Zhang et al., 2018).
Safety And Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources retrieved, the synthesis process involving immobilized whole-cell biocatalysts with ®-transaminase activity is a promising area of research . Further optimization of this process could lead to more efficient production of the compound .
properties
IUPAC Name |
1-amino-3-phenylpropan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQNSAIHJTFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535011 | |
Record name | 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-phenylpropan-2-one hydrochloride | |
CAS RN |
41173-00-6 | |
Record name | 2-Propanone, 1-amino-3-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41173-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-3-phenylpropan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-3-phenylpropan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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